![molecular formula C10H9ClF3NO2 B2824467 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol CAS No. 338772-77-3](/img/structure/B2824467.png)
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol” is a chemical compound with the CAS Number: 338772-77-3 . Its IUPAC name is (2E)-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-buten-1-ol . The molecular weight of this compound is 267.63 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9ClF3NO2/c11-8-5-7(10(12,13)14)6-15-9(8)17-4-2-1-3-16/h1-2,5-6,16H,3-4H2/b2-1+ . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a boiling point of 50-52 degrees .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol, a compound with notable chemical properties, is used in various synthetic procedures. A study by Colla et al. (1991) describes an improved method for preparing β-trichloro- and β-trifluoroacetyl derivatives of simple enol ethers, which are key intermediates in numerous chemical syntheses. These derivatives are cyclocondensed with hydroxylamine to yield dihydroisoxazoles in high yield, showcasing the compound's utility in heterocyclic chemistry (Colla et al., 1991).
Interaction with Metal Ions
Research by Mohammadi and Abdeshah (2012) explores the interaction of similar pyridine derivatives with metal ions. They synthesized aluminum(III), gallium(III), and indium(III) complexes using Schiff base derivatives of 2-amino-3-hydroxypyridine, demonstrating the potential of such compounds in coordination chemistry (Mohammadi & Abdeshah, 2012).
Applications in Organic Electronics
A study by Huang et al. (2013) on Pt(II) complexes, incorporating pyridine derivatives similar to this compound, reveals their application in organic light-emitting diodes (OLEDs). These complexes exhibit significant photophysical properties, including mechanoluminescence, which is pivotal for advanced electronic applications (Huang et al., 2013).
Crystallographic Studies
In the realm of crystallography, the structural analysis of similar compounds provides insights into their molecular geometry and intermolecular interactions. For instance, Jeon et al. (2013) conducted a study on the crystal structure of fluazinam, which contains a trifluoromethyl pyridinyl moiety. This research contributes to understanding the molecular arrangements and potential applications in materials science (Jeon et al., 2013).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been shown to target enzymes such as acps-pptase . These enzymes play a crucial role in bacterial proliferation .
Mode of Action
This interaction could potentially inhibit the activity of the target enzymes, thereby affecting the biological processes they are involved in .
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound might affect the pathways involving the targeted enzymes, leading to downstream effects such as inhibition of bacterial proliferation .
Result of Action
Based on the potential targets, it can be inferred that the compound might inhibit the activity of certain enzymes, leading to effects such as inhibition of bacterial proliferation .
Propiedades
IUPAC Name |
(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybut-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c11-8-5-7(10(12,13)14)6-15-9(8)17-4-2-1-3-16/h1-2,5-6,16H,3-4H2/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRTZBMWEGBFSV-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OCC=CCO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1Cl)OC/C=C/CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

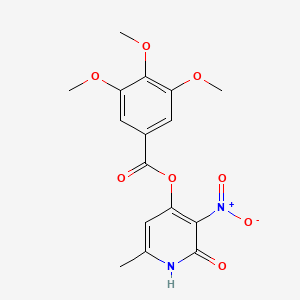

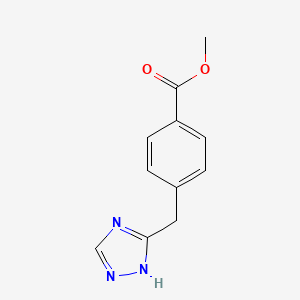
![2-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2824390.png)
![N-(1,3-benzodioxol-5-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2824392.png)
![[2-(2,5-diethoxy-4-morpholin-4-ylanilino)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2824393.png)
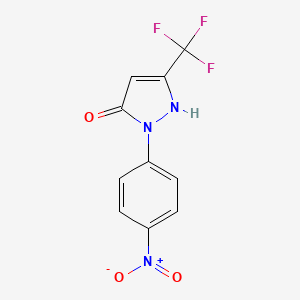
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2824396.png)
![N-cycloheptyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2824397.png)
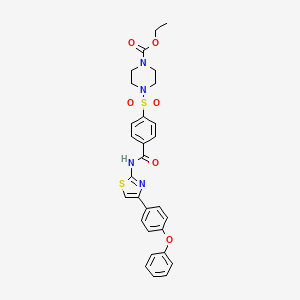
![2-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2824401.png)
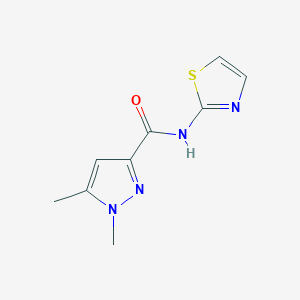
![N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylurea](/img/structure/B2824404.png)
![7-Chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride](/img/structure/B2824406.png)